Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt
Brand Name: Vulcanchem
CAS No.: 106636-57-1
VCID: VC20766381
InChI: InChI=1S/C15H10ClNO2S.K/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;/h1-7H,8H2,(H,18,19);/q;+1/p-1
SMILES: C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-].[K+]
Molecular Formula: C15H9ClKNO2S
Molecular Weight: 341.9 g/mol

Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt

CAS No.: 106636-57-1

Cat. No.: VC20766381

Molecular Formula: C15H9ClKNO2S

Molecular Weight: 341.9 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt - 106636-57-1

Specification

CAS No. 106636-57-1
Molecular Formula C15H9ClKNO2S
Molecular Weight 341.9 g/mol
IUPAC Name potassium;2-(2-chloroacridin-9-yl)sulfanylacetate
Standard InChI InChI=1S/C15H10ClNO2S.K/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;/h1-7H,8H2,(H,18,19);/q;+1/p-1
Standard InChI Key KGKQAOMBCMNNHJ-UHFFFAOYSA-M
Isomeric SMILES C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-].[K+]
SMILES C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-].[K+]
Canonical SMILES C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-].[K+]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator